molecular formula C9H6O7 B1607650 5-Hydroxybenzene-1,2,4-tricarboxylic acid CAS No. 4961-03-9

5-Hydroxybenzene-1,2,4-tricarboxylic acid

Cat. No.: B1607650
CAS No.: 4961-03-9
M. Wt: 226.14 g/mol
InChI Key: BOPPPUCSDSHZEZ-UHFFFAOYSA-N
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Description

5-Hydroxybenzene-1,2,4-tricarboxylic acid is an organic compound with the molecular formula C₉H₆O₇. It is a derivative of benzene, featuring three carboxylic acid groups and one hydroxyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxybenzene-1,2,4-tricarboxylic acid typically involves the hydroxylation of benzene-1,2,4-tricarboxylic acid. This can be achieved through electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring. Common reagents for this process include hydroxylating agents such as hydrogen peroxide or other oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybenzene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxybenzene-1,2,4-tricarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxybenzene-1,2,4-tricarboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxybenzene-1,2,4-tricarboxylic acid is unique due to the presence of three carboxylic acid groups and one hydroxyl group on the benzene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-hydroxybenzene-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O7/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2,10H,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPPPUCSDSHZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384323
Record name 5-hydroxybenzene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4961-03-9
Record name 5-hydroxybenzene-1,2,4-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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